1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy-
Description
1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy- is a maleimide-derived compound featuring a pyrrole-2,5-dione core substituted with a biphenyl group at position 3 and a hydroxyl group at position 2. This compound’s structural complexity suggests applications in materials science or medicinal chemistry, though direct evidence of its synthesis or characterization is absent in the provided sources.
Properties
CAS No. |
77529-41-0 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-hydroxy-4-(4-phenylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO3/c18-14-13(15(19)17-16(14)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19,20) |
InChI Key |
JOHXXIIKYZCYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=O)NC3=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α,β-unsaturated carbonyl compound.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(1,1’-biphenyl)-4-yl-4-hydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group can interact with hydrophobic regions of proteins, affecting their activity. The compound’s overall structure allows it to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Pyrrole-2,5-dione Derivatives
Key Structural Features
- Biphenyl vs. Heteroaromatic Substituents: Unlike derivatives in (e.g., compounds 7c–7g), which feature benzo[d]isoxazol-3-yl and substituted indol-3-yl groups, the biphenyl substituent in the target compound provides a larger aromatic system. This may increase thermal stability but reduce solubility compared to morpholinopropyl-containing analogs .
- Hydroxyl Group : The 4-hydroxy substituent contrasts with halogenated (Br, Cl, F) or alkylated derivatives in and . The hydroxyl group likely enhances polarity and hydrogen-bonding capacity, analogous to the methoxy group in 4g () .
Physicochemical Properties
Melting Points
- Pyrrole-2,5-dione derivatives with bulky groups (e.g., 7d in : 226–228°C) show higher melting points due to increased crystallinity. The biphenyl group in the target compound may similarly elevate its melting point relative to smaller analogs .
Elemental Analysis
- Deviations in C, H, N content (e.g., 7c : 58.21% C vs. theoretical ~58.5%) are common in derivatives. The hydroxyl group in the target compound may introduce variability in elemental analysis due to hygroscopicity .
Corrosion Inhibition
- Azo-linked bis maleimides in (e.g., derivatives 1 and 2 ) exhibit corrosion inhibition efficiencies of 89–91% in acidic environments. The biphenyl group in the target compound could enhance adsorption on metal surfaces via aromatic interactions, though its hydroxyl group may compete with azo functionalities in forming protective layers .
Data Tables
Table 1: Comparison of Pyrrole-2,5-dione Derivatives
Notes
- Limitations : Direct data on the target compound is absent; comparisons rely on structural analogs.
- Software : SHELX programs () are critical for crystallographic analysis of such derivatives .
Biological Activity
1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1H-Pyrrole-2,5-dione, 3-(1,1'-biphenyl)-4-yl-4-hydroxy- is with a molecular weight of approximately 275.26 g/mol. The compound features a pyrrole ring and a biphenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 77529-41-0 |
Antioxidant Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antioxidant activity. For instance, a study highlighted the neuroprotective effects of similar pyrrole-based compounds against oxidative stress in human neuronal cells (SHSY5Y) and astrocytoma cells (1321N1) . The compound showed balanced nanomolar inhibitory activity against selected targets and outperformed standard antioxidants like N-acetylcysteine in vitro.
Antimicrobial Activity
Pyrrole derivatives have also been evaluated for their antimicrobial properties. A series of pyrrole benzamide derivatives demonstrated potent activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . These findings suggest potential applications in treating bacterial infections.
The biological activities of 1H-Pyrrole-2,5-dione derivatives may be attributed to their ability to modulate various biochemical pathways:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and survival.
Neuroprotective Effects
In a controlled study involving oxidative stress models, the compound exhibited protective effects on neuronal cells exposed to harmful agents like tert-butyl hydroperoxide. This suggests its potential as a neuroprotective agent in conditions such as neurodegenerative diseases .
Antimicrobial Efficacy
A comparative analysis of various pyrrole derivatives indicated that those with biphenyl substitutions had enhanced antibacterial properties compared to their simpler counterparts. This research underscores the importance of structural modifications in developing effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
